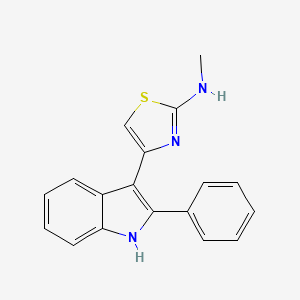
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a novel small molecule with a unique chemical structure. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of endocrinology. This compound meets the Lipinski rule-of-five criteria, indicating good drug-like properties .
Wirkmechanismus
Target of Action
N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine is a compound that has been found to have significant biological activity. Indole derivatives, which include n-methyl-4-(2-phenyl-1h-indol-3-yl)thiazol-2-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
It has been suggested that certain indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin , which could potentially be a mode of action for N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine could potentially affect a wide range of biochemical pathways.
Result of Action
It has been suggested that certain indole derivatives can induce cell apoptosis and inhibit polymerization of tubulin , which could potentially be effects of N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring is formed by reacting the indole derivative with a thioamide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1H-indol-3-yl)-ethyl)-3-(4-methylsulfanyl-phenyl)-acrylamide
- N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
- 4-(1H-indol-3-yl)-N-methyl-4-oxobutanamide
Uniqueness
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to its dual indole-thiazole structure, which imparts distinct chemical and biological properties. Its ability to act as a TSHR antagonist sets it apart from other similar compounds, making it a promising candidate for therapeutic development .
Eigenschaften
IUPAC Name |
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDKBNLFQSNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














